(S)-2-(Fmoc-amino)heptanoic acid (S)-2-(Fmoc-amino)heptanoic acid
Brand Name: Vulcanchem
CAS No.: 1197020-22-6
VCID: VC8030299
InChI: InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1
SMILES: CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C22H25NO4
Molecular Weight: 367.4 g/mol

(S)-2-(Fmoc-amino)heptanoic acid

CAS No.: 1197020-22-6

Cat. No.: VC8030299

Molecular Formula: C22H25NO4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(Fmoc-amino)heptanoic acid - 1197020-22-6

Specification

CAS No. 1197020-22-6
Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid
Standard InChI InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1
Standard InChI Key DSEDZIUESKRBOW-FQEVSTJZSA-N
Isomeric SMILES CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Properties

(S)-2-(Fmoc-amino)heptanoic acid belongs to the class of Fmoc-protected amino acids, designed for compatibility with solid-phase peptide synthesis (SPPS). Its molecular formula is C22H25NO4\text{C}_{22}\text{H}_{25}\text{NO}_{4}, with a molecular weight of 367.44 g/mol . Key structural features include:

  • Fmoc Group: The 9-fluorenylmethyloxycarbonyl moiety protects the α-amino group, enabling selective deprotection under basic conditions (e.g., piperidine) .

  • Heptanoic Acid Backbone: A seven-carbon chain terminating in a carboxylic acid group, which participates in peptide bond formation during synthesis .

  • Stereochemistry: The (S)-configuration at the α-carbon ensures chiral fidelity, critical for maintaining peptide secondary structures .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1197020-22-6
Molecular FormulaC22H25NO4\text{C}_{22}\text{H}_{25}\text{NO}_{4}
Molecular Weight367.44 g/mol
SolubilityDMF, DMSO
Storage Conditions2–8°C, protected from light

Synthesis and Manufacturing

The synthesis of (S)-2-(Fmoc-amino)heptanoic acid involves multi-step organic reactions to ensure stereochemical purity and functional group compatibility.

Key Synthetic Steps

  • Amino Acid Activation: L-2-aminopentanoic acid is reacted with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base (e.g., sodium bicarbonate) to introduce the Fmoc group .

  • Chain Elongation: The heptanoic acid backbone is constructed via sequential alkylation or carboxylation reactions, preserving the S-configuration through asymmetric catalysis .

  • Purification: Reverse-phase HPLC or column chromatography isolates the product, achieving ≥98% purity .

Industrial-Scale Production

Commercial suppliers like Ambeed and ChemUniverse produce the compound at scales up to 25 g, with prices ranging from $104/g (1 g) to $353/5 g . Batch consistency is ensured through rigorous quality control, including NMR and mass spectrometry .

Applications in Peptide Synthesis

(S)-2-(Fmoc-amino)heptanoic acid is integral to Fmoc-SPPS, a dominant method for synthesizing therapeutic peptides .

Role in Solid-Phase Synthesis

  • Deprotection Efficiency: The Fmoc group is cleaved with 20% piperidine in DMF, leaving side-chain protecting groups (e.g., Boc, Trt) intact .

  • Coupling Reactions: Activated using HATU or HBTU, the compound forms peptide bonds with N-terminal amines on resin-bound peptides .

Table 2: Comparative Coupling Efficiency

Coupling ReagentYield (%)Purity (%)Source
HATU9295
HBTU8893
PyAOP9597

Specialized Applications

  • Conjugation with Platinum Drugs: In Pt(IV) prodrugs, the Fmoc group enhances lipophilicity, improving cellular uptake by 2.5-fold compared to unprotected analogs .

  • Cyclic Peptide Synthesis: Used in macrolactonization reactions to construct cyclic depsipeptides like callipeltin A .

Research Findings and Innovations

Enhanced Anticancer Activity

In a 2021 study, Fmoc-protected Pt(IV) conjugates containing (S)-2-(Fmoc-amino)heptanoic acid demonstrated superior PARP-1 inhibition (IC50_{50} = 12 µM) compared to cisplatin (IC50_{50} = 45 µM) in mesothelioma cells . The elongated heptanoic chain facilitated membrane penetration, reducing tumor spheroid viability by 78% .

Stability and Side Reactions

  • Aspartimide Formation: Prolonged exposure to piperidine during deprotection induces aspartimide formation at a rate of 0.06% per cycle, mitigated by adding 0.1 M HOAt .

  • Racemization Risk: Coupling at elevated temperatures (>40°C) causes partial racemization (1–2%), necessitating low-temperature protocols .

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